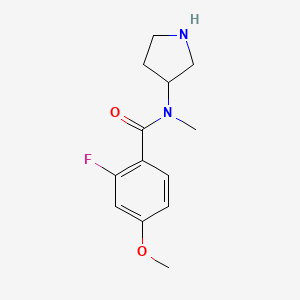![molecular formula C11H12BrClN2O3 B6629747 N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide](/img/structure/B6629747.png)
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic compound that was first synthesized in 2001 by researchers at Bayer AG. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB. This results in the accumulation of IκBα and the subsequent inhibition of NF-κB activity. NF-κB plays a key role in inflammation and immune response, and its inhibition by N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been shown to have neuroprotective effects and to improve cardiovascular function.
実験室実験の利点と制限
One advantage of using N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the specific effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 is its potential toxicity at high concentrations. Researchers must carefully determine the optimal concentration of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 to use in their experiments to avoid potential toxicity.
将来の方向性
There are several future directions for the study of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082. One direction is the development of more potent and selective NF-κB inhibitors based on the structure of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082. Another direction is the study of the potential applications of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 in other fields of research, such as infectious diseases and neurodegenerative diseases. Finally, the use of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of active research.
合成法
The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 involves a multi-step process that requires several chemical reagents and intermediate compounds. The first step involves the reaction of 2-bromo-4-chlorobenzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-bromo-4-chlorobenzamide. This intermediate compound is then reacted with ethylene glycol and triethylamine to form N-[2-(2-hydroxyethylamino)ethyl]-2-bromo-4-chlorobenzamide. The final step involves the reaction of this intermediate compound with oxalyl chloride and diethylamine to form N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082.
科学的研究の応用
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. As a result, N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide 11-7082 has been studied for its potential anti-inflammatory and anti-cancer effects. It has also been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and infectious diseases.
特性
IUPAC Name |
N-[2-(2-amino-2-oxoethoxy)ethyl]-2-bromo-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O3/c12-9-5-7(13)1-2-8(9)11(17)15-3-4-18-6-10(14)16/h1-2,5H,3-4,6H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDTZRLHHJOPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)NCCOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-amino-2-methyl-3-phenyl-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B6629706.png)


![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylphenyl)acetamide](/img/structure/B6629724.png)
![2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B6629728.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)

![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide](/img/structure/B6629751.png)
![3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629775.png)